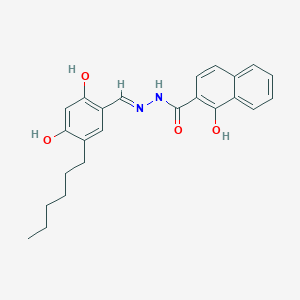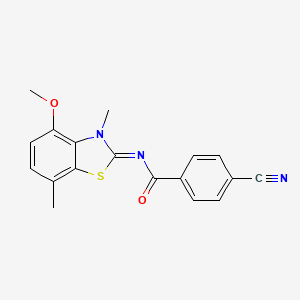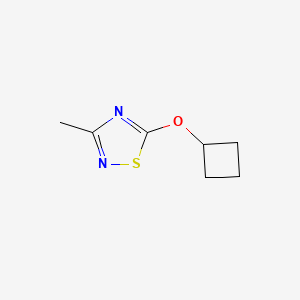![molecular formula C17H15N3O3 B2946990 N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-10-6](/img/structure/B2946990.png)
N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of azahetarylcaboxylic acids . It has been synthesized as part of the search for new analgesics . All N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have analgesic properties to a greater or lesser degree .
Synthesis Analysis
The compound is synthesized by the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and benzylamines in boiling ethanol . The structure of the compounds obtained has been confirmed by the data of elemental analysis and NMR 1H spectroscopy .Molecular Structure Analysis
The structure of the compound is confirmed by the data of elemental analysis and NMR 1H spectroscopy . The signals of aromatic protons of pyrido-pyrimidine nuclei are shifted downfield and generally for a typical AMX spin system . The signals of aromatic protons of benzilamide fragments are shifted upfield in all cases and focused on very narrow segments of the spectra .Chemical Reactions Analysis
The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .Applications De Recherche Scientifique
Anticancer Therapeutics
Pyridopyrimidine derivatives have been studied for their potential in cancer treatment. They can inhibit various enzymes and pathways involved in cancer cell proliferation. For instance, certain derivatives have shown efficacy against human cancer cell lines by inducing apoptosis through the inhibition of CDK enzymes .
Antiviral Agents
The structural motif of pyridopyrimidines has been utilized in the development of antiviral drugs. These compounds can interfere with viral replication processes, offering a promising route for treating diseases like influenza and other RNA or DNA viruses .
Anti-Inflammatory Medications
Due to their ability to modulate inflammatory pathways, pyridopyrimidine derivatives are being explored as anti-inflammatory agents. This application is particularly relevant in conditions such as rheumatoid arthritis, where inflammation plays a central role .
Neuroprotective Agents
The neuroprotective potential of pyridopyrimidine derivatives is another area of interest. By preventing oxidative damage, these compounds may protect neuronal cells from degeneration and could be beneficial in treating neurodegenerative diseases .
Antimicrobial Activity
Research has indicated that pyridopyrimidine compounds possess antimicrobial properties. This makes them valuable in the fight against bacterial infections, and they could serve as a basis for developing new antibiotics .
Plant Growth Regulators
Pyridopyrimidine derivatives have been found to influence plant hormone activity. For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, contains a pyridopyrimidine structure. Such compounds could be used to regulate plant growth and development .
Orientations Futures
The compound and its derivatives show promise as analgesics . Future research could focus on further understanding the mechanism of action, optimizing the synthesis process, and conducting preclinical and clinical trials to assess efficacy and safety. It would also be interesting to explore the potential of this compound in other therapeutic areas.
Mécanisme D'action
Target of Action
It has been found to have analgesic properties , suggesting it may interact with pain receptors or pathways in the body.
Biochemical Pathways
Given its analgesic properties , it can be inferred that it may influence pain signaling pathways.
Result of Action
It has been found to exhibit analgesic properties , indicating that it may alleviate pain at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-benzyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXGXPOPKWRTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

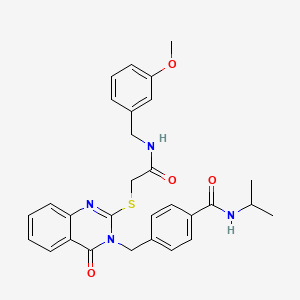
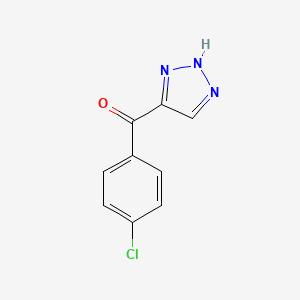
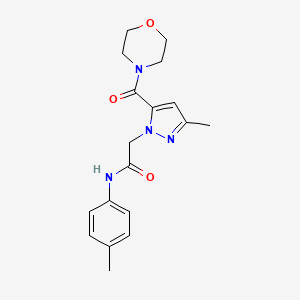
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2946912.png)
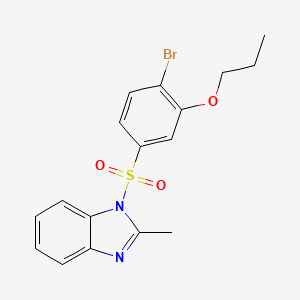
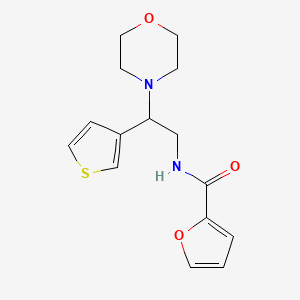
![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2946918.png)
![N-(2-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2946919.png)

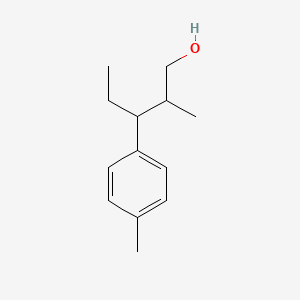
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946922.png)
